3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
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Overview
Description
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired imidazo[1,2-a]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanisms are not fully understood, but it is believed to interact with enzymes, receptors, and other proteins, leading to various biological effects. Studies have shown that it can inhibit certain kinases and other enzymes, which may contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride: This compound is similar in structure but has different substituents, leading to variations in its properties and applications.
8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine: Another related compound with a single methyl group, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: This derivative includes a fluorophenyl group, which can enhance its biological activity and specificity.
Uniqueness
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H13N3/c1-6-5-10-8-7(2)9-3-4-11(6)8/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
KZZOWPWALYLMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC=C(N2CCN1)C |
Origin of Product |
United States |
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